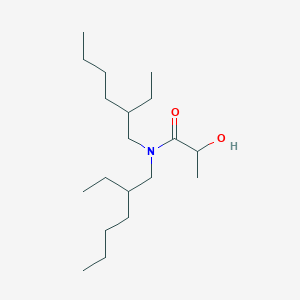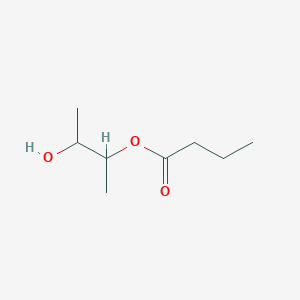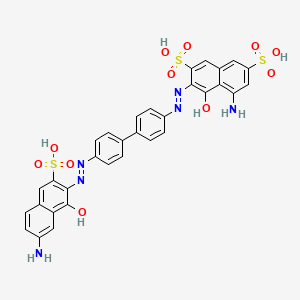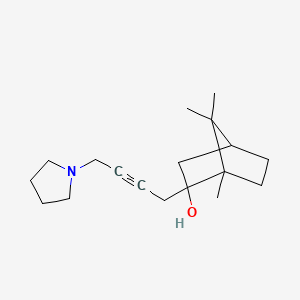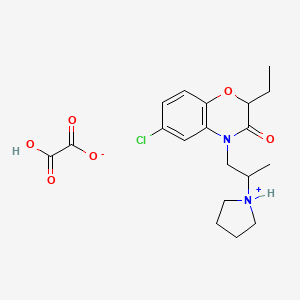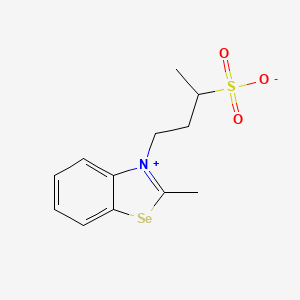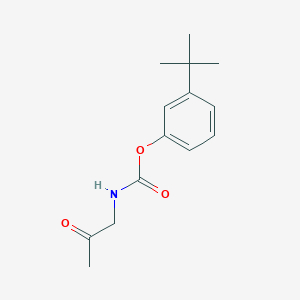
Carbamic acid, acetylmethyl-, 3-(1,1-dimethylethyl)phenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-tert-butylphenyl) N-(2-oxopropyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical research. This particular compound features a tert-butyl group attached to a phenyl ring, which is further connected to a carbamate group through an oxopropyl linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-butylphenyl) N-(2-oxopropyl)carbamate typically involves the reaction of 3-tert-butylphenol with an appropriate isocyanate, such as 2-isocyanatopropane. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, under controlled temperature conditions to ensure the formation of the desired carbamate product.
Industrial Production Methods
In industrial settings, the production of (3-tert-butylphenyl) N-(2-oxopropyl)carbamate may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled reaction under optimized conditions, and the purification of the final product through techniques such as crystallization or distillation.
化学反应分析
Types of Reactions
(3-tert-butylphenyl) N-(2-oxopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
科学研究应用
(3-tert-butylphenyl) N-(2-oxopropyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
作用机制
The mechanism of action of (3-tert-butylphenyl) N-(2-oxopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl and phenyl groups may contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(3-tert-butylphenyl) N-(2-oxopropyl)carbamate: Unique due to its specific structural features and functional groups.
Other Carbamates: Compounds like methyl carbamate, ethyl carbamate, and phenyl carbamate share the carbamate functional group but differ in their substituents and properties.
Uniqueness
(3-tert-butylphenyl) N-(2-oxopropyl)carbamate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions. The oxopropyl linkage also adds to its distinct chemical and physical properties.
属性
CAS 编号 |
2313-91-9 |
|---|---|
分子式 |
C14H19NO3 |
分子量 |
249.30 g/mol |
IUPAC 名称 |
(3-tert-butylphenyl) N-(2-oxopropyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-10(16)9-15-13(17)18-12-7-5-6-11(8-12)14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17) |
InChI 键 |
VFVUAGKORQNCTL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CNC(=O)OC1=CC=CC(=C1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


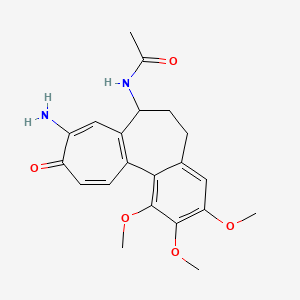
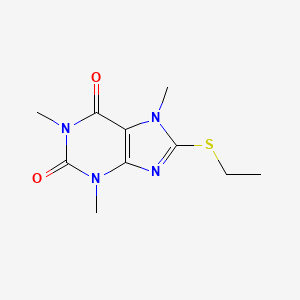
![sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate](/img/structure/B13760563.png)


![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B13760569.png)
